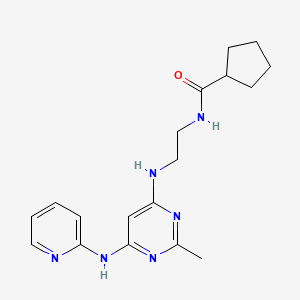
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics . They are also used as parent substances for the synthesis of a wide variety of heterocyclic compounds and raw materials for drug synthesis .
Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . Many pyrimidine derivatives are used for the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidines .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific derivative and the conditions under which the reactions take place. For example, some reactions involve the cleavage of C–C bonds .Scientific Research Applications
- Kinase Inhibition : The compound’s structure suggests potential kinase inhibition activity. Researchers have explored its effects on kinases such as Src and Abl, which play crucial roles in cell signaling pathways. Inhibitors targeting these kinases have shown promise in cancer therapy .
- Antiproliferative Activity : Studies have identified related analogs as potent Src/Abl kinase inhibitors with excellent antiproliferative effects against hematological and solid tumor cell lines .
- Imidates : Imidates are versatile organic patterns with varied electronic properties. N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide can serve as a precursor for imidates, which find applications in functionalization reactions (e.g., ester and amide synthesis) and the construction of heterocyclic molecules .
- N-Heterocycles : Researchers have successfully transformed imidates into various N-heterocycles, including imidazolines, (benz)imidazoles, (benz)oxazoles, oxazolines, thiazolines, and azines. These compounds have diverse biological activities and are relevant in drug discovery .
- Taste Modulation : Interestingly, N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide derivatives have been investigated as taste enhancers. For instance, one study found that a related compound significantly enhanced kokumi, umami, and salt tastes, making it a promising flavor additive .
- Facile Synthesis : The compound’s synthetic protocol involves green and efficient methods. It can be selectively transformed into N-(pyridin-2-yl)imidates under mild conditions, providing access to an important scaffold .
- Copper-Catalyzed Oxidation : Researchers have also explored the oxidation of related pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis. This method offers an efficient approach to aromatic ketone synthesis .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
Flavor Enhancers
Green Synthetic Methods
Mechanism of Action
Target of Action
The compound, also known as N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]cyclopentanecarboxamide, is a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases by binding to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding prevents the enzyme from transferring a phosphate group to the protein, thereby inhibiting the signal transduction pathway .
Biochemical Pathways
The inhibition of tyrosine kinases disrupts the signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis . This disruption can lead to the prevention of cancer cell growth and proliferation .
Pharmacokinetics
Similar compounds have been shown to undergo amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine . This suggests that the compound may be metabolized in the body and could have implications for its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of tyrosine kinase activity, which disrupts signal transduction pathways and can prevent cancer cell growth and proliferation .
Future Directions
properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-22-16(12-17(23-13)24-15-8-4-5-9-19-15)20-10-11-21-18(25)14-6-2-3-7-14/h4-5,8-9,12,14H,2-3,6-7,10-11H2,1H3,(H,21,25)(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXMRCYQIKMTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

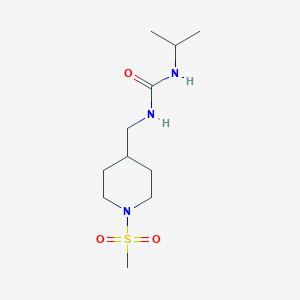
![1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2468481.png)
![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-3-methyl-1-(3-methylbutyl)purine-2,6-dione](/img/structure/B2468482.png)
![7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2468483.png)


![3-(2-fluorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468492.png)
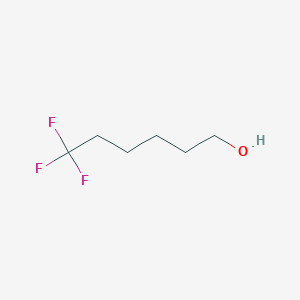
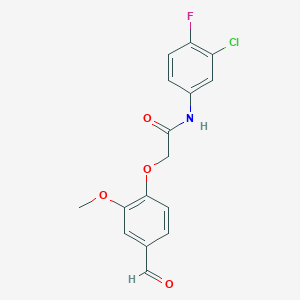

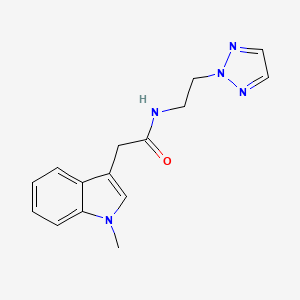
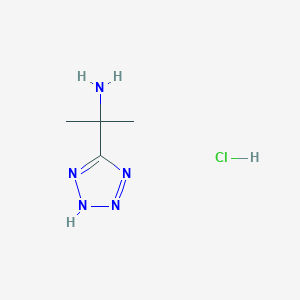
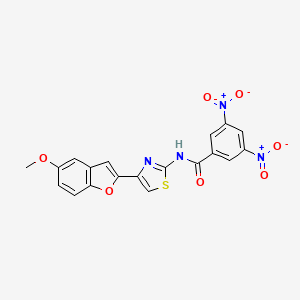
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2468503.png)